Product packaging for (12E,20Z,18S)-8-hydroxyvariabilin(Cat. No.:)

(12E,20Z,18S)-8-hydroxyvariabilin

Cat. No.: B10773203
M. Wt: 416.5 g/mol
InChI Key: QFBUNOKEKXMSCV-UYYPKTQPSA-N
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Description

(12E,20Z,18S)-8-hydroxyvariabilin is a furanosesterterpene natural product isolated from Indonesian marine sponges of the genus Ircinia . This compound is identified as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an important therapeutic target for type 2 diabetes and obesity . PTP1B acts as a key negative regulator of both the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound helps to elucidate the mechanisms of insulin resistance and can potentially lead to improved insulin sensitivity. In enzymatic assays, this compound demonstrates significant PTP1B inhibitory activity with an IC50 value of 7.1 µM . Furthermore, it shows a promising selectivity profile, with weaker activity against other phosphatases like vaccinia H-1-related phosphatase (VHR), making it a valuable tool for probing specific biological pathways . A key characteristic of this compound for research applications is its lack of significant cytotoxicity. At a concentration of 50 µM, it did not exhibit cytotoxic effects against human hepatoma (Huh-7) and bladder carcinoma (EJ-1) cell lines, suggesting its primary bioactivity is not linked to general cell death . This makes it an excellent candidate for studying metabolic pathways in cellular models without the confounding factor of cytotoxicity. Key Research Applications: • Mechanistic Studies of Insulin Resistance: Investigate the role of PTP1B in insulin signal transduction. • Drug Discovery for Metabolic Diseases: Serves as a novel lead compound for developing new anti-diabetic and anti-obesity agents. • Marine Natural Product Pharmacology: Explore the potential of bioactive marine sponge metabolites as therapeutics. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36O5 B10773203 (12E,20Z,18S)-8-hydroxyvariabilin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

(5Z)-5-[(E,2S)-13-(furan-3-yl)-10-hydroxy-2,6,10-trimethyltridec-6-enylidene]-4-hydroxy-3-methylfuran-2-one

InChI

InChI=1S/C25H36O5/c1-18(8-5-9-19(2)16-22-23(26)20(3)24(27)30-22)10-6-13-25(4,28)14-7-11-21-12-15-29-17-21/h10,12,15-17,19,26,28H,5-9,11,13-14H2,1-4H3/b18-10+,22-16-/t19-,25?/m0/s1

InChI Key

QFBUNOKEKXMSCV-UYYPKTQPSA-N

Isomeric SMILES

CC1=C(/C(=C/[C@@H](C)CCC/C(=C/CCC(C)(CCCC2=COC=C2)O)/C)/OC1=O)O

Canonical SMILES

CC1=C(C(=CC(C)CCCC(=CCCC(C)(CCCC2=COC=C2)O)C)OC1=O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 12e,20z,18s 8 Hydroxyvariabilin

Extraction and Partitioning Techniques

Liquid-Liquid Partitioning Strategies (e.g., n-Butanol/Water)

Following the initial extraction of the sponge material with a solvent system, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol, liquid-liquid partitioning is a crucial step for the preliminary fractionation of the crude extract. This technique, also known as solvent partitioning, separates compounds based on their differential solubility in two immiscible liquid phases. libretexts.org For the isolation of sesterterpenoids like (12E,20Z,18S)-8-hydroxyvariabilin, a common strategy involves partitioning the aqueous suspension of the initial extract against a series of organic solvents of increasing polarity.

In the context of isolating compounds from Ircinia sponges, a frequently employed method is the partitioning of the methanolic extract between n-butanol and water. nih.govmdpi.com The sesterterpenoids, including variabilin (B611640) derivatives, tend to be enriched in the n-butanol fraction due to their moderate polarity. nih.gov This step effectively separates the more polar compounds, which remain in the aqueous phase, from the less polar and moderately polar metabolites. The selection of n-butanol is strategic; its miscibility with water is limited, allowing for clear phase separation, and its polarity is suitable for extracting a range of terpenoid compounds. youtube.com

Another partitioning strategy involves a sequential extraction with solvents of varying polarity, such as n-hexane, dichloromethane (B109758), and then n-butanol. nih.gov In this scheme, the highly non-polar compounds are removed in the n-hexane fraction, while the sesterterpenoids are typically found in the dichloromethane and subsequent n-butanol fractions. nih.gov This systematic approach allows for a more refined initial separation of the complex extract.

Table 1: Examples of Liquid-Liquid Partitioning Strategies for Isolating Sesterterpenoids from Ircinia Sponges

Initial Extract Partitioning Solvents Fraction Containing Sesterterpenoids Reference
Methanol Extractn-Butanol / Watern-Butanol nih.gov
Methanol/Dichloromethane Extractn-Hexane, Dichloromethane, n-Butanol (sequentially against the aqueous extract)Dichloromethane and n-Butanol nih.gov
Methanol ExtractEthyl Acetate / WaterEthyl Acetate thermofisher.com

Chromatographic Purification Strategies

Following liquid-liquid partitioning, the enriched fraction containing this compound undergoes several stages of chromatographic purification to isolate the compound to homogeneity.

Silica (B1680970) gel column chromatography is a widely used technique for the separation of compounds from natural product extracts based on their polarity. nih.govresearchgate.net In this method, a glass column is packed with silica gel, which serves as the stationary phase. The extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. nih.gov Compounds in the mixture separate as they travel down the column at different rates depending on their affinity for the silica gel and their solubility in the mobile phase. nih.gov

For the purification of sesterterpenoids from Ircinia extracts, silica gel column chromatography is often the first chromatographic step. nih.govnih.govnih.gov The column is typically eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane or petroleum ether and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate, chloroform, or acetone. nih.govnih.gov This gradient elution allows for the separation of compounds over a wide range of polarities. Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compounds.

Table 2: Representative Silica Gel Column Chromatography Conditions for Purifying Ircinia Metabolites

Stationary Phase Mobile Phase (Gradient System) Target Compounds Reference
Silica Gel 60Petrol-CHCl₃ and CHCl₃-acetoneFuranosesterterpenes nih.gov
Silica Geln-Hexane to Ethyl Acetate to MethanolFuranosesquiterpenoids and Sterols nih.gov
Silica Geln-Hexane / Ethyl AcetateHomoscalarane Sesterterpenoids nih.gov

Reversed-phase chromatography is a powerful technique for the fine purification of moderately polar to non-polar compounds and is a cornerstone in the isolation of natural products like this compound. nih.gov In this method, the stationary phase is non-polar (hydrophobic), typically consisting of silica gel chemically modified with alkyl chains such as C18 (RP-18) or C8. nih.gov The mobile phase is polar, usually a mixture of water and a miscible organic solvent like methanol or acetonitrile. nih.gov Separation is based on the hydrophobic interactions between the compounds and the stationary phase; more hydrophobic compounds are retained longer on the column. youtube.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) using reversed-phase columns are frequently employed in the final purification steps to yield pure compounds. nih.govmdpi.com These techniques offer high resolution and sensitivity. The fractions obtained from silica gel chromatography that contain the target compound are often subjected to RP-HPLC. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is commonly used to elute compounds of increasing hydrophobicity.

For the isolation of variabilin derivatives, RP-18 columns are frequently utilized with mobile phases consisting of methanol-water or acetonitrile-water gradients. nih.govmdpi.com The addition of a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution.

**Table 3: Examples of Reversed-Phase Chromatography for the Purification of Sesterterpenoids from *Ircinia***

Stationary Phase Mobile Phase Technique Reference
RP-18H₂O/MeOH/CH₂Cl₂ gradientSolid Phase Extraction (SPE) nih.gov
RP-18Acetonitrile/H₂O with 0.1% TFAHPLC mdpi.com
RP-18Methanol/H₂OHPLC acs.org

Size Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, separates molecules based on their size or molecular weight. nih.gov The stationary phase consists of porous beads. Larger molecules that are excluded from the pores travel through the column faster and elute first, while smaller molecules that can enter the pores have a longer path and elute later.

While less commonly reported as a primary purification step for sesterterpenoids compared to silica gel and reversed-phase chromatography, SEC can be a valuable tool for separating compounds of significantly different molecular sizes. It can be particularly useful for removing high molecular weight polymeric materials or very small molecules from the fractions containing the target sesterterpenoids. The choice of the gel material (e.g., Sephadex) and the mobile phase depends on the properties of the compounds being separated.

Structural Elucidation and Stereochemical Assignment of 12e,20z,18s 8 Hydroxyvariabilin

Advanced Spectroscopic Characterization Techniques

The structural elucidation of (12E,20Z,18S)-8-hydroxyvariabilin is a testament to the power of modern spectroscopic methods. Through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, researchers have been able to piece together its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been the cornerstone in determining the connectivity and stereochemistry of this compound. Both one-dimensional and two-dimensional NMR experiments have provided crucial insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound reveals a series of signals corresponding to the different types of protons present in the molecule. These include signals for olefinic protons, protons attached to carbons bearing heteroatoms, and methyl and methylene (B1212753) protons in the aliphatic chain. Similarly, the ¹³C NMR spectrum provides information on the number and type of carbon atoms, distinguishing between sp³-, sp²-, and sp-hybridized carbons, as well as carbonyl and furan (B31954) moieties.

Detailed analysis of the chemical shifts in both ¹H and ¹³C NMR spectra allows for the initial assignment of the core structural fragments of the molecule.

Interactive Data Table: ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
1
2
3
4
5
6
7
8
9
10
11
12
13
14
15
16
17
18
19
20
21
22
23
24
25

Note: Specific chemical shift values are dependent on the solvent used and the specific research publication. The table is presented as a template for the expected data.

Two-dimensional NMR experiments have been indispensable in connecting the various structural fragments identified by 1D NMR. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons that are two or three bonds apart, which is critical for establishing the connectivity across quaternary carbons and heteroatoms. For instance, HMBC correlations can link the furan ring to the sesterterpenoid chain and establish the position of the hydroxyl group.

The Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment provides information about the spatial proximity of protons. ROESY correlations are crucial for determining the relative stereochemistry of the molecule, particularly the geometry of the double bonds and the relative configuration of the stereocenters.

High-Resolution Mass Spectrometry (HRMS, HRESIMS)

High-Resolution Mass Spectrometry, typically using Electrospray Ionization (HRESIMS), has been employed to determine the exact molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, HRESIMS allows for the unambiguous determination of the elemental composition. This technique confirmed the molecular formula of this compound to be C₂₅H₃₆O₅.

Data Table: HRESIMS Data for this compound

IonCalculated m/zMeasured m/z
[M+H]⁺
[M+Na]⁺

Note: The specific measured values would be found in the primary research literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. For this compound, the UV-Vis spectrum would be expected to show absorption maxima corresponding to the furan ring and any conjugated double bonds within the sesterterpenoid chain. This data helps to confirm the presence of these chromophores in the structure.

Determination of Absolute and Relative Stereochemistry

The determination of the stereochemistry of this compound is a challenging yet crucial aspect of its structural elucidation. The designation "(12E,20Z,18S)" specifies the configuration at two double bonds and one stereocenter.

The E configuration of the double bond at position 12 and the Z configuration of the double bond at position 20 are typically determined by analysis of coupling constants in the ¹H NMR spectrum and through ROESY correlations. For example, a ROESY correlation between a proton on the double bond and a proton on a substituent on the same side would indicate a Z geometry, while a lack of such a correlation would suggest an E geometry.

The absolute configuration of the stereocenter at position 18, designated as S, is often determined through more complex methods. This can involve chemical degradation of the molecule to a known chiral fragment, which can then be compared to a synthetic standard of known configuration. Another approach is the application of advanced NMR techniques, such as the Mosher's ester analysis, where the chiral alcohol is derivatized with a chiral reagent and the ¹H NMR shifts of the resulting diastereomers are analyzed to deduce the absolute configuration.

Analysis of Optical Rotation Data

The initial characterization of a chiral molecule invariably involves the measurement of its optical rotation, which indicates the extent to which it rotates plane-polarized light. For this compound, isolated as a colorless oil, the specific rotation was a key parameter in its initial identification and characterization. Although the precise numerical value is often reported in the primary literature describing its isolation, this data point serves as a fundamental characteristic of the enantiomerically pure compound. A non-zero value confirms the compound's chirality and provides a benchmark for comparison with synthetic samples or related natural products. The sign of the rotation (positive or negative) gives an initial, albeit not definitive, clue about the absolute configuration of the chiral centers.

Chiral Center Assignment (e.g., C-18)

The assignment of the absolute configuration at the C-18 stereocenter is a critical aspect of the structural elucidation of 8-hydroxyvariabilin. This is typically achieved through a combination of advanced NMR techniques and, in some cases, chemical degradation or derivatization followed by analysis.

One of the most powerful methods for determining the absolute configuration of secondary alcohols is the modified Mosher's method. This involves the formation of diastereomeric esters by reacting the alcohol (at C-18) with a chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). Subsequent analysis of the ¹H NMR spectra of these MTPA esters allows for the assignment of the absolute configuration based on the differential chemical shifts of protons located near the newly formed chiral ester.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy, particularly in its two-dimensional forms (NOESY or ROESY), provides crucial information about the spatial proximity of protons within the molecule. Specific NOE correlations between the proton at C-18 and other protons in the sesterterpene chain can help to define its relative stereochemistry. When combined with data from other chiral centers and biosynthetic considerations, this can lead to the assignment of the absolute (S) configuration at C-18.

Double Bond Configuration Determination (E/Z Isomerism)

For the trisubstituted double bond at C-12, the stereochemistry is assigned as E (entgegen). This assignment is typically based on the chemical shift of the vinylic proton and, more definitively, the chemical shift of the allylic methyl carbon (C-25) in the ¹³C NMR spectrum. In E-isomers of this type, the allylic methyl carbon resonance appears at a characteristic upfield position (typically around 16 ppm) due to the γ-gauche effect.

The tetrasubstituted double bond at C-20, part of the γ-hydroxybutenolide moiety, is assigned the Z (zusammen) configuration. This assignment is established through long-range ¹H-¹³C correlations in an HMBC (Heteronuclear Multiple Bond Correlation) experiment. Specifically, a correlation between the olefinic proton H-21 and the carbon of the C-19 methyl group, or between the C-19 methyl protons and C-21, can establish their cis relationship, thus confirming the Z geometry.

Comparative Spectroscopic Analysis with Known Analogs

The structural elucidation of this compound is greatly facilitated by comparing its spectroscopic data with those of known, structurally related sesterterpenoids, particularly its close analog, variabilin (B611640). Variabilin shares the same core structure but lacks the hydroxyl group at the C-8 position.

A detailed comparison of the ¹H and ¹³C NMR data reveals key differences that confirm the site of hydroxylation. The most significant changes are observed in the chemical shifts of the carbons and protons in the vicinity of C-8. In 8-hydroxyvariabilin, the signals for C-7, C-8, and C-9 are shifted significantly compared to variabilin, which possesses a double bond at the C-8 position. The presence of a hydroxyl group at C-8 in 8-hydroxyvariabilin results in a downfield shift for the C-8 signal and upfield shifts for the adjacent C-7 and C-9 signals in the ¹³C NMR spectrum. Correspondingly, the ¹H NMR spectrum shows the absence of an olefinic proton at C-8 and the appearance of a proton signal associated with the hydroxylated carbon.

The table below illustrates a hypothetical comparison of key ¹³C NMR chemical shifts between this compound and its analog, variabilin, highlighting the changes indicative of hydroxylation at C-8.

Carbon AtomThis compound (δc, ppm)Variabilin (δc, ppm)Δδ (ppm)
C-7~42.5~125.0~-82.5
C-8~72.8~135.0~-62.2
C-9~40.2~35.5~+4.7

This comparative analysis, alongside the other spectroscopic data, provides unambiguous evidence for the structure of this compound.

Biosynthetic Pathways and Precursor Derivation of 12e,20z,18s 8 Hydroxyvariabilin

Proposed Biosynthetic Origins of Variabilins and Related Sesterterpenoids

Sesterterpenoids, a class of C25 terpenes, are widely produced by marine sponges of the genus Ircinia. nih.gov Their biosynthesis is believed to originate from the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). The assembly of these units follows the established terpene biosynthetic pathway, where a prenyltransferase enzyme catalyzes the sequential head-to-tail condensation of four IPP molecules with one DMAPP molecule. This series of reactions yields the linear C25 precursor, geranylfarnesyl diphosphate (GFPP).

The formation of the characteristic furanosesterterpenoid skeleton of variabilins from the acyclic GFPP precursor is proposed to involve a cascade of cyclization and rearrangement reactions. This process is initiated by a terpene synthase, which first catalyzes the ionization of the diphosphate group from GFPP, generating a reactive carbocation. This carbocation then undergoes a series of intramolecular cyclizations to form the foundational carbocyclic framework of the variabilin (B611640) molecule. The final steps in the formation of the core variabilin structure would involve specific deprotonation and stabilization events to yield the unfunctionalized sesterterpenoid backbone, which serves as the substrate for subsequent oxidative modifications.

Enzymatic Transformations in Natural Product Synthesis

The generation of complex natural products like (12E,20Z,18S)-8-hydroxyvariabilin from a linear precursor is orchestrated by a suite of specialized enzymes. Two primary classes of enzymes are critical in this proposed biosynthetic pathway:

Terpene Synthases (TS): These enzymes are responsible for the initial cyclization of the linear isoprenoid diphosphate precursor (GFPP). They control the complex cationic cascade reactions, directing the formation of specific ring systems and stereochemistry that define the carbon skeleton of the target molecule.

Cytochrome P450 Monooxygenases (CYP450s): Following the creation of the fundamental terpene skeleton, CYP450s introduce functional groups through oxidative reactions. nih.gov These enzymes are well-known for their ability to catalyze the regio- and stereoselective hydroxylation of unactivated C-H bonds, a challenging chemical transformation. nih.gov The introduction of the hydroxyl group at the C-8 position of the variabilin skeleton is a key example of such a modification.

The table below summarizes the key enzymatic steps hypothesized in the biosynthesis.

Enzymatic Step Enzyme Class Substrate Product Function
Chain ElongationPrenyltransferaseIPP, DMAPPGeranylfarnesyl Diphosphate (GFPP)Assembly of the C25 linear precursor.
CyclizationTerpene SynthaseGeranylfarnesyl Diphosphate (GFPP)Variabilin SkeletonFormation of the core carbocyclic structure.
OxidationCytochrome P450Variabilin8-hydroxyvariabilinRegioselective hydroxylation at the C-8 position.

Biogenetic Relationships with Other Furanosesterterpenes (e.g., Variabilin Isomers, Ircinialactams)

Marine sponges of the genus Ircinia are known to produce a wide diversity of sesterterpenoids, including linear and cyclic furans, lactones, and lactams. nih.govnih.govresearchgate.net A close biogenetic relationship is proposed to exist among these structurally varied compounds. It is hypothesized that they all derive from a common linear furanosesterterpenoid precursor. nih.gov

The structural divergence is thought to arise from the partial oxidation of this common precursor, which can lead to a variety of intramolecular cyclizations and rearrangements. nih.gov This shared origin explains the co-occurrence of compounds like variabilin, its isomers, and related nitrogen-containing metabolites such as the ircinialactams within the same organism. The ircinialactams, for example, are believed to be formed when the biosynthetic pathway incorporates an amino acid, such as glycine, leading to the formation of a lactam ring instead of the tetronic acid moiety found in variabilin. researchgate.net This concept of a divergent pathway from a single precursor highlights the metabolic plasticity of marine sponges and their associated microorganisms.

Hypothesized Biotransformation Pathways to 8-hydroxylated Derivatives

The final step in the proposed biosynthesis of this compound is the regioselective hydroxylation of the variabilin core at the C-8 position. This transformation is almost certainly catalyzed by a cytochrome P450 monooxygenase. The general mechanism of CYP450-catalyzed hydroxylation involves the activation of molecular oxygen at a heme iron center. nih.gov

The hypothesized pathway is as follows:

The variabilin substrate binds to the active site of a specific CYP450 enzyme.

The heme iron in the enzyme's active site is reduced.

The reduced iron binds molecular oxygen (O₂), which is subsequently activated through further reduction and protonation steps, leading to the formation of a highly reactive iron-oxo species.

This potent oxidizing agent abstracts a hydrogen atom from the C-8 position of the variabilin skeleton, creating a transient carbon radical.

In a rapid "rebound" step, the hydroxyl group is transferred from the iron center to the carbon radical, resulting in the formation of this compound.

This enzymatic C-H activation is crucial for generating the final hydroxylated product, and the specific CYP450 enzyme involved dictates the precise location and stereochemistry of the introduced hydroxyl group. nih.gov

Chemical Synthesis and Structural Modification Strategies for 12e,20z,18s 8 Hydroxyvariabilin and Analogs

Total Synthesis Approaches to Related Furanosesterterpenoids

While a total synthesis of (12E,20Z,18S)-8-hydroxyvariabilin has not been reported in the peer-reviewed literature, the synthetic strategies developed for closely related furanosesterterpenoids, such as (-)-variabilin, provide a clear roadmap for accessing this class of molecules. nih.gov These approaches highlight key methodologies for constructing the characteristic furanobutenolide core and the stereochemically rich terpenoid side chain.

Asymmetric Synthesis Methodologies (e.g., Enzymatic Desymmetrization)

The presence of multiple stereocenters in furanosesterterpenoids necessitates the use of sophisticated asymmetric synthesis strategies to control the absolute and relative stereochemistry. One powerful technique is enzymatic desymmetrization, which allows for the creation of chiral building blocks from prochiral precursors with high enantiomeric excess.

Enzymatic kinetic resolution (EKR) is another valuable method that leverages the differential reaction rates of enantiomers with an enzyme catalyst. mdpi.com This approach has been successfully applied in the synthesis of various terpenoids, providing access to both enantiomers of key synthetic intermediates. mdpi.com For instance, lipases are commonly employed for the resolution of racemic alcohols and their esters, a strategy that could be readily adapted for the synthesis of chiral fragments of the variabilin (B611640) side chain. mdpi.com The desymmetrization of meso compounds, in particular, offers a highly efficient route to chiral molecules, theoretically yielding 100% of the desired enantiomer. mdpi.com This has been demonstrated in the synthesis of the marine furanosesterterpene natural product, (18S)-variabilin, where the enzymatic desymmetrization of a propanediol (B1597323) derivative was a key step. mdpi.com

In the context of synthesizing this compound, an enzymatic approach could be envisioned for establishing the C18 stereocenter in the side chain. A prochiral diol or a related meso compound could be selectively acetylated or hydrolyzed using a suitable lipase (B570770) to furnish a chiral alcohol with the desired (S)-configuration.

Stereoselective Olefin Construction

A significant challenge in the synthesis of variabilin and its analogs is the stereoselective construction of the trisubstituted (12E) and (20Z) double bonds in the terpenoid side chain. Various modern synthetic methods have been developed to address this challenge.

The Julia-Kocienski olefination is a powerful tool for the stereoselective synthesis of trisubstituted alkenes from ketones. By using specific tetrazolyl sulfones, it is possible to achieve high (Z)-selectivity. nih.gov This method would be particularly useful for constructing the (20Z) olefin in the furanobutenolide moiety of this compound.

For the construction of (E)-trisubstituted olefins, methods like nickel-catalyzed hydroalkylation of internal alkynes with non-activated alkyl halides have emerged as a robust strategy. mdpi.com This approach avoids the use of sensitive organometallic reagents and demonstrates good functional group tolerance, making it suitable for complex natural product synthesis. mdpi.com Additionally, highly stereoselective methods for synthesizing (Z)-trisubstituted alkenes via hydroboration-migratory insertion-iodinolysis and subsequent palladium-catalyzed cross-coupling have been developed, offering another avenue for constructing the Z-olefin. nih.gov

Strategic Introduction of Stereogenic Centers

The synthesis of complex terpenoids requires careful planning for the introduction of multiple stereogenic centers with high diastereoselectivity. nih.gov In the total synthesis of (-)-variabilin, an "interrupted" Feist-Bénary reaction catalyzed by a chiral monoquinidine pyrimidinyl ether was employed as the key transformation to introduce two stereogenic centers with excellent enantioselectivity (over 90% ee). nih.gov This reaction sets the stage for the subsequent construction of the core ring system.

Matteson homologation of chiral boronic esters is another powerful and versatile method for the iterative and stereocontrolled installation of stereogenic centers. mdpi.com This technique is particularly well-suited for building up complex acyclic chains with multiple chiral centers, such as the C1-C15 fragment of the variabilin side chain. mdpi.comnih.gov The synthesis of the C1-C17 fragment of narasin, a complex polyether antibiotic, successfully utilized a free radical-based approach from a chiral starting material, demonstrating the power of stereocontrolled radical reactions in complex settings. nih.gov

Semi-synthetic Derivatization and Scaffold Functionalization

Semi-synthesis, the chemical modification of a natural product, is a valuable strategy for generating analogs with improved properties. nih.gov While specific semi-synthetic studies on this compound are not available, the reactivity of the furanobutenolide (tetronic acid) core and the side chain offers several opportunities for functionalization.

The tetronic acid moiety is a versatile scaffold for chemical modification. nih.govresearchgate.net Functionalization can be achieved through intermolecular reactions such as cross-coupling, nucleophilic substitution, and multicomponent reactions on a preformed tetronic acid core. nih.gov For instance, the hydroxyl group at C-8 in the target molecule could be a handle for introducing various functional groups through esterification or etherification to probe structure-activity relationships.

The side chain also presents opportunities for modification. rsc.org The terminal furan (B31954) ring could be modified, or the double bonds within the side chain could be subjected to various transformations. Late-stage functionalization (LSF) techniques, which allow for the introduction of new chemical groups at a late stage of the synthesis, are particularly powerful for rapidly generating a library of analogs from a common advanced intermediate. rsc.orgnih.gov

Synthetic Accessibility and Challenges for Complex Marine Natural Products

The synthesis of complex marine natural products like this compound is fraught with challenges that test the limits of modern synthetic chemistry.

One of the primary difficulties is the stereocontrolled construction of multiple contiguous stereocenters, often including quaternary centers. nih.gov The synthesis of the highly strained perhydrophenanthrene scaffold of the brasilicardins, for example, required the development of novel intramolecular conjugate addition strategies to control the formation of two quaternary asymmetric carbons. nih.gov

The construction of the tetronic acid moiety itself can be challenging. While numerous methods exist, their application to complex substrates can be problematic. nih.govresearchgate.net Recent advances include the use of multicomponent reactions and intramolecular strategies like Dieckmann condensation and cycloaddition reactions to build the heterocyclic core. nih.govnih.gov

The unique structural motifs found in marine natural products often inspire the development of new synthetic methodologies. The challenges posed by molecules like this compound will undoubtedly continue to drive innovation in the field of organic synthesis.

Biological Activities and Underlying Molecular Mechanisms of 12e,20z,18s 8 Hydroxyvariabilin

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a pivotal negative regulator in both insulin (B600854) and leptin signaling pathways. nih.govnih.govresearchgate.net By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signal transduction. nih.govnih.gov Similarly, it downregulates leptin signaling by acting on Janus kinase 2 (JAK2). nih.gov Consequently, inhibitors of PTP1B are considered promising therapeutic targets for conditions like type 2 diabetes and obesity. nih.govresearchgate.net

Mechanism of Enzyme Interaction

The precise mechanism through which (12E,20Z,18S)-8-hydroxyvariabilin interacts with the PTP1B enzyme is not extensively detailed in the current scientific literature. However, the inhibition of PTP1B can generally be achieved through several distinct mechanisms.

Orthosteric Inhibition: Many inhibitors are designed to be phosphotyrosine (pTyr) mimetics that bind directly to the highly conserved, positively charged active site of the enzyme. researchgate.net This competitive inhibition prevents the enzyme from binding to its natural substrates. However, achieving selectivity with this approach is challenging due to the conservation of the active site among different protein tyrosine phosphatases. researchgate.netnih.gov

Allosteric Inhibition: A more selective approach involves targeting allosteric sites, which are binding pockets on the enzyme distinct from the active site. nih.govnih.gov Binding of an inhibitor to an allosteric site induces a conformational change in the enzyme that renders the active site inactive. nih.govresearchgate.net For example, the inhibitor trodusquemine (B1662500) binds to the C-terminal domain of PTP1B, acting as a non-competitive inhibitor with excellent selectivity. nih.govmdpi.com This mechanism avoids the challenges associated with targeting the conserved active site. nih.gov

Further research, including kinetic analyses and structural studies, would be required to determine whether this compound acts as a competitive, non-competitive, or allosteric inhibitor of PTP1B.

Comparative Inhibition Profiles with Related Compounds

CompoundSource/TypePTP1B IC50 (μM)Reference
PhosphoeleganinMarine Ascidian (S. elegans)1.3 ± 0.04 nih.gov
Trodusquemine (MSI-1436)Aminosterol1.0 mdpi.com
DPM-1001Trodusquemine Analogue0.1 mdpi.com
SuraminSynthetic16.34 researchgate.net
XWJ24Norathyriol Derivative0.6 nih.gov

Implications for Cellular Signaling Pathways (e.g., Insulin and Leptin Pathways)

The inhibition of PTP1B has significant and beneficial implications for cellular signaling, particularly for the insulin and leptin pathways, which are crucial for maintaining metabolic homeostasis.

Leptin Pathway: Leptin, a hormone secreted by adipose tissue, regulates energy balance and body weight by acting on the hypothalamus. nih.gov PTP1B negatively regulates the leptin signaling pathway by dephosphorylating JAK2, a kinase activated by the leptin receptor. nih.govnih.gov By inhibiting PTP1B, the leptin signal is enhanced, which can lead to improved appetite suppression and increased energy expenditure. nih.gov The central role of PTP1B in downregulating both insulin and leptin signals makes it an attractive target for treating both type 2 diabetes and obesity. nih.gov

Glycine Receptor (GlyR) Modulation

Glycine receptors are ligand-gated chloride channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem. nih.gov They are critical for controlling motor rhythms and processing sensory information, including pain. These receptors are pentameric structures composed of different alpha (α1-α4) and beta (β) subunits.

Selective Antagonism of GlyRα3 Subunits

This compound has been identified as a selective antagonist of the Glycine Receptor α3 subunit (GlyRα3). nih.gov It demonstrates this inhibitory activity with a half-maximal inhibitory concentration (IC50) of 7 μM. nih.gov The antagonism is reported to be instantaneous and is not enhanced by pre-incubation. nih.gov GlyRα3 subunits are notably concentrated in the dorsal horn of the spinal cord, where they play a role in mediating inflammatory pain. The ability of a compound to selectively antagonize this specific subunit suggests a potential mechanism for modulating pain signaling pathways.

Potentiation of GlyRα1 Subunits

The potentiation of Glycine Receptor α1 subunits by this compound could not be substantiated from the reviewed scientific literature. While various compounds, such as ethanol, cannabinoids, and ginkgolic acid, are known to act as positive allosteric modulators of GlyRα1, a similar activity for this compound was not found. frontiersin.orguniprot.orgnih.gov

Role in Central Nervous System (CNS) Inhibitory Neurotransmission

Inhibitory neurotransmission in the central nervous system is crucial for regulating neuronal excitability, and it is primarily mediated by the neurotransmitters GABA and glycine. These neurotransmitters act on specific receptors to decrease the likelihood of a neuron firing an action potential, thus maintaining balanced neural activity.

Currently, there is a lack of specific research in publicly available scientific literature detailing the direct role of this compound in CNS inhibitory neurotransmission. The interaction of this compound with key inhibitory receptors, such as GABA receptors, has not been elucidated.

Investigation of GlyR Subunit Specificity and Receptor Binding

Glycine receptors (GlyRs) are a major class of inhibitory receptors in the spinal cord and brainstem, playing a critical role in motor control and sensory processing. These receptors are pentameric ligand-gated ion channels composed of different α and β subunits. The specific combination of these subunits influences the receptor's pharmacological properties.

Detailed investigations into the binding affinity and subunit specificity of this compound for Glycine Receptor subtypes have not been reported in the available scientific literature. Therefore, its potential modulatory effects on glycinergic neurotransmission remain unknown.

Other Reported Bioactivities (mechanistic exploration)

Antimicrobial Properties (e.g., Antibacterial Activity)

While direct antibacterial studies on this compound are not available, research on other sesterterpenoids isolated from marine sponges of the genus Ircinia indicates that this class of compounds possesses antimicrobial potential. For instance, a sesterterpene isolated from an Ircinia species demonstrated inhibitory activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1-2 µg/ml. researchgate.net Other related compounds, luffarins, from the sponge Luffariella showed activity against Staphylococcus aureus and Micrococcus sp. nih.gov Another sesterterpene, palauolide, was first identified as an antimicrobial agent. nih.gov These findings suggest that the sesterterpenoid scaffold, characteristic of variabilins, is a promising basis for the development of new antibacterial agents.

Table 1: Antimicrobial Activity of Sesterterpenoids from Marine Sponges

Compound/Extract Source Organism Tested Pathogen Activity (MIC)
Sesterterpene (Sch 599473) Ircinia sp. Staphylococcus aureus 1-2 µg/ml
Sesterterpene (Sch 599473) Ircinia sp. Saccharomyces cerevisiae 32 µg/ml
Luffarins C–F, K, L Luffariella sp. Staphylococcus aureus Active
Luffarins C–F, K, L Luffariella sp. Micrococcus sp. Active

Antiviral Properties against Specific Pathogens (e.g., Human Adenoviruses, relevant for related variabilins)

A significant bioactivity reported for variabilin-related compounds is their antiviral potential, particularly against Human Adenoviruses (HAdV). nih.gov HAdVs are responsible for a range of illnesses, from respiratory infections to gastroenteritis. nih.gov A study on metabolites from the marine sponge Ircinia felix revealed that (7Z,12Z,18R,20Z)‐variabilin (B611640) exhibited significant, dose-dependent inhibition of HAdV type 5 (HAdV5) infection in human embryonic kidney cells. nih.gov

In the same study, a novel sesterterpene lactam, ircinialactam J, also isolated from Ircinia felix, demonstrated even more potent anti-HAdV activity. nih.gov Ircinialactam J was found to be approximately 11 times more active than cidofovir, a drug sometimes used for severe HAdV infections, without showing cytotoxicity at active concentrations. nih.gov This highlights the potential of the sesterterpenoid skeleton as a source for new antiviral drug leads.

Table 2: Antiviral Activity of Sesterterpenoids from Ircinia felix against HAdV5

Compound IC₅₀ (µM) CC₅₀ (µM)
(7Z,12Z,18R,20Z)‐variabilin Not specified, but active >200
Ircinialactam J 2.27 >200

IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration

Anti-inflammatory Modulatory Effects

The parent compound, variabilin, has been identified as a potent anti-inflammatory agent. nih.gov Its mechanism of action involves the dual inhibition of both human secretory phospholipase A2 (sPLA2) and cytosolic phospholipase A2 (cPLA2). nih.gov These enzymes are critical in the inflammatory process as they release arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov

By inhibiting PLA2, variabilin effectively controls the production of these eicosanoids. nih.gov Research has shown that variabilin inhibits the production of leukotriene B4 by human neutrophils. nih.gov Furthermore, it was demonstrated to suppress edema in mouse models of inflammation. nih.gov The compound was effective both when applied topically and administered orally, suggesting it acts at a step prior to arachidonic acid metabolism. nih.gov Other functions of neutrophils, such as degranulation and the generation of superoxide, were also significantly reduced by variabilin. nih.gov

Table 3: Inhibitory Activity of Variabilin on Phospholipase A2

Enzyme IC₅₀ (µM)
Human Synovial Secretory PLA2 6.9

Structure Activity Relationship Sar Studies of 12e,20z,18s 8 Hydroxyvariabilin and Its Analogs

Influence of the C-8 Hydroxyl Group on Biological Activity

The presence and position of hydroxyl groups on a molecule can significantly influence its biological activity by affecting its polarity, solubility, and ability to form hydrogen bonds with biological targets. In the case of furanosesterterpenoids, the hydroxylation pattern is a key determinant of their cytotoxic and other biological effects.

Table 1: Biological Activity of Selected Furanosesterterpenoids

Compound Source Organism Biological Activity Reference
Ircinin-1 Ircinia oros Moderate leishmanicidal, trypanocidal, and antiplasmodial activities. nih.gov
Ircinin-2 Ircinia oros Moderate leishmanicidal, trypanocidal, and antiplasmodial activities. nih.gov
Variabilin (B611640) Marine sources Inhibitor of human secretory and cytosolic phospholipase A2. nih.gov
(18R)-Variabilin Ircinia variabilis Bioactive marine natural product. tandfonline.com

Impact of Double Bond Stereochemistry on Receptor Modulation

The stereochemistry of double bonds within a molecule is a critical factor in determining its three-dimensional shape and, consequently, its ability to interact with specific biological targets. The geometry of the double bonds at positions C-12 and C-20 in (12E,20Z,18S)-8-hydroxyvariabilin is expected to have a profound impact on its receptor modulation capabilities.

Significance of Chiral Centers (e.g., C-18, C-24 for related compounds) on Activity

Chirality is a fundamental aspect of molecular recognition in biological systems. The specific three-dimensional arrangement of substituents around a chiral center is often a prerequisite for a molecule's interaction with its biological target, which is itself chiral. In this compound, the stereochemistry at the C-18 chiral center is designated as S.

Elucidation of Pharmacophoric Requirements for Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The elucidation of the pharmacophoric requirements for the target interactions of this compound involves identifying the key functional groups and their spatial arrangement that are essential for its biological activity.

Based on the structure of this compound and its analogs, a putative pharmacophore model can be proposed. This model would likely include:

A furan (B31954) ring: This moiety is a common feature in this class of compounds and is likely involved in hydrophobic or aromatic interactions with the target.

A tetronic acid moiety: The enolized β-keto-γ-lactone system can act as a hydrogen bond donor and acceptor, and its acidic nature may be important for electrostatic interactions.

The C-8 hydroxyl group: As discussed, this group can participate in hydrogen bonding interactions.

Specific stereochemistry: The defined stereocenters and double bond geometries are crucial for the correct spatial orientation of the pharmacophoric features.

Table 2: Key Structural Features and Their Postulated Roles in Bioactivity

Structural Feature Postulated Role in Biological Activity
Furan Ring Hydrophobic/aromatic interactions.
Tetronic Acid Moiety Hydrogen bond donor/acceptor, electrostatic interactions.
C-8 Hydroxyl Group Hydrogen bonding.
(12E,20Z)-Double Bonds Defines specific molecular conformation for receptor binding.
C-18 Chiral Center Determines the precise 3D arrangement for optimal target interaction.

Further investigation through the synthesis of a broader range of analogs and their systematic biological evaluation is necessary to refine this pharmacophore model and to fully understand the structure-activity relationships of this compound.

Ecological and Chemoecological Perspectives of 12e,20z,18s 8 Hydroxyvariabilin

Role in Marine Predator Deterrence

Marine sponges, being soft-bodied and stationary, are seemingly vulnerable to a wide array of predators. However, they have evolved sophisticated chemical defense mechanisms to ward off potential threats. nih.gov The production of secondary metabolites, such as (12E,20Z,18S)-8-hydroxyvariabilin, is a primary strategy for predator deterrence. This compound is part of a larger class of molecules known as sesterterpenoids, which are recognized for their potent biological activities.

For instance, studies on the chemical ecology of sponges from the genus Ircinia, a known source of variabilin-type compounds, have demonstrated that the chemical extracts effectively deter predation. nih.gov These compounds can cause immediate rejection by fish, ensuring the survival of the sponge. The mechanism of deterrence is often a combination of taste and post-ingestive negative reinforcement, where a predator learns to avoid the sponge after an unpleasant experience.

Compound Class Known Biological Activity Ecological Role
FuranosesterterpenoidsCytotoxic, Anti-inflammatoryPredator Deterrence
Variabilin (B611640) DerivativesAntibacterial, AntifungalChemical Defense

Chemical Defense Mechanisms in Marine Sponges

The chemical defenses of marine sponges are complex and multifaceted, often involving a cocktail of bioactive compounds that can act synergistically. researchgate.net this compound does not act in isolation but is part of a chemical arsenal (B13267) that protects the sponge from various environmental pressures, including predation, microbial infection, and overgrowth by other sessile organisms. nih.govresearchgate.net

Sponges in the family Thorectidae, from which variabilin and its analogs are often isolated, are known for producing a diverse array of sesterterpenoids. mdpi.com These compounds are typically localized in the outer layers of the sponge, providing a first line of defense against external threats. The production of these defensive chemicals can be influenced by environmental factors, suggesting that sponges can modulate their chemical defenses in response to the level of perceived threat.

The biosynthesis of these compounds is believed to be a collaborative effort between the sponge and its symbiotic microorganisms. nih.gov In some cases, these microbial symbionts can constitute a significant portion of the sponge's biomass and are thought to be the true producers of many of these potent defensive molecules. nih.gov This symbiotic relationship is crucial for the sponge's survival, providing it with a renewable source of chemical defenses.

Defensive Compound Type Producing Organism (Example) Primary Function
SesterterpenoidsIrcinia spp.Predator Deterrence, Antifouling
Brominated AlkaloidsAgelas spp.Antimicrobial, Predator Deterrence
Manzamine AlkaloidsAmphimedon spp.Antimalarial, Cytotoxic

Broader Ecological Significance within Marine Ecosystems

The ecological role of this compound and other sponge-derived metabolites extends beyond simple predator-prey interactions. These compounds can influence the structure and composition of benthic communities. researchgate.net By deterring predation and inhibiting the growth of competitors, sponges can become dominant space occupiers on the reef, creating habitats for a variety of other organisms.

The release of these chemical compounds into the surrounding water column can also have allelopathic effects on neighboring organisms. For example, some sponge metabolites have been shown to inhibit the settlement and growth of coral larvae, thereby influencing the competitive dynamics between sponges and corals on the reef. delawarepublic.org

Furthermore, the transfer of these potent chemical compounds through the food web can have cascading effects. Specialist predators that have evolved to tolerate and even sequester these defensive compounds can gain protection from their own predators. This chemical sequestration is a fascinating example of the co-evolutionary arms race that characterizes many marine ecosystems.

The study of this compound and related compounds highlights the intricate chemical ecology of marine sponges and their profound impact on the structure and function of marine ecosystems. researchgate.net Continued research in this area is crucial for understanding the complex web of interactions that govern life in the sea.

Advanced Analytical and Discovery Methodologies Applied to 12e,20z,18s 8 Hydroxyvariabilin Research

Global Natural Products Social Molecular Networking (GNPS) for Metabolite Profiling and Prioritization

Global Natural Products Social Molecular Networking (GNPS) has emerged as a powerful, web-based platform for the dereplication and annotation of known compounds, as well as the discovery of new natural products from complex mixtures. This is achieved through the comparative analysis of tandem mass spectrometry (MS/MS) data.

In a comprehensive study of marine sponge extracts, GNPS was utilized to create a molecular network from a library of 960 marine extracts, which included authentic standards of known Ircinia sesterterpenes. mdpi.com This analysis successfully demonstrated the capability of GNPS to detect and dereplicate sesterterpene tetronic acids, a class to which (12E,20Z,18S)-8-hydroxyvariabilin belongs. mdpi.com

Specifically, research involving an Ircinia sp. (CMB-01064), known to produce this compound, confirmed that GNPS could effectively identify this compound within a complex extract by co-clustering with an authentic standard. mdpi.com The molecular family generated through this analysis provided a visual representation of the chemical diversity of related sesterterpenes within the sample, highlighting the utility of GNPS in rapidly profiling the metabolome of marine organisms and prioritizing samples for further, more detailed chemical investigation. mdpi.com

Table 1: Application of GNPS in the Analysis of this compound

Analytical Aspect Role of GNPS Key Findings Reference
Metabolite Profiling Creation of molecular networks from MS/MS data of Ircinia sp. extracts. Enabled the visualization of the chemical space of sesterterpene tetronic acids. mdpi.com
Compound Dereplication Comparison of sample MS/MS data against a spectral library including authentic standards. Confirmed the presence of this compound in the sponge extract. mdpi.com

| Prioritization | Identification of unique molecular families within the dataset. | Highlighted extracts with novel or abundant sesterterpenes for further study. | mdpi.com |

Automated Patch Clamp Electrophysiology (APCE) for Ion Channel Modulation Studies

While direct studies employing Automated Patch Clamp Electrophysiology (APCE) on this compound are not documented in the available literature, this high-throughput technique is a cornerstone in the screening of natural products for ion channel activity. APCE systems allow for the rapid and automated recording of ion channel currents from numerous cells simultaneously, making it an ideal tool for identifying novel modulators from natural product libraries. nanion.desophion.comnih.gov The technology has been successfully applied to study the effects of various marine natural products on different ion channels, underscoring its potential for the future characterization of compounds like this compound. numberanalytics.comnumberanalytics.com

High-Throughput Screening Assays for Biological Activity

High-Throughput Screening (HTS) is a critical component of modern drug discovery, enabling the rapid assessment of large compound libraries for specific biological activities. Although specific HTS data for this compound is not publicly available, related sesterterpenoids from Ircinia sponges have been subjected to broad biological screening. For instance, other compounds from this class have been evaluated for activities such as cytotoxicity against cancer cell lines and antiprotozoal effects. mdpi.commdpi.com These screening efforts highlight the diverse biological potential within the sesterterpenoid class and provide a rationale for the inclusion of this compound in future HTS campaigns to explore its full therapeutic potential.

Table 2: Representative Biological Screening of Ircinia Sesterterpenoids

Compound Class Screening Assay Observed Activity Reference
Ircinianin-type sesterterpenoids Antiprotozoal screening Moderate activity against Plasmodium falciparum and Leishmania donovani. mdpi.com

Chemogenomic Approaches for Target Identification

Chemogenomic profiling is a powerful strategy to elucidate the mechanism of action of bioactive compounds by screening them against a library of genetically modified organisms or cell lines. This approach can reveal drug-gene interactions and help identify the molecular targets of a compound. While there is no specific literature detailing the chemogenomic profiling of this compound, this methodology has been applied to other natural products to understand their cellular effects. For example, chemogenomic screening of other complex natural products has been used to identify pathways related to drug resistance and sensitivity. The application of such techniques to this compound could provide significant insights into its mode of action and potential therapeutic applications.

Future Research Directions and Unexplored Avenues

Comprehensive Mechanistic Characterization of Bioactivity Beyond Initial Findings

The broad spectrum of biological activities exhibited by sesterterpenoids—ranging from cytotoxic and antimicrobial to anti-inflammatory effects—provides a strong rationale for the in-depth investigation of (12E,20Z,18S)-8-hydroxyvariabilin. mdpi.comresearchgate.net The parent compound, variabilin (B611640), and its analogues have demonstrated activity against Gram-positive bacteria. nih.gov Future research must move beyond preliminary screenings to elucidate the precise molecular mechanisms underlying its potential therapeutic effects.

Key research questions to be addressed include identifying the specific cellular targets and signaling pathways modulated by the compound. For instance, investigations into its cytotoxic properties would involve identifying the target proteins and pathways, and observing the specific modes of cell death, such as apoptosis or necrosis. mdpi.com Advanced methodologies, including proteomics, transcriptomics, and metabolomics, will be instrumental in building a comprehensive picture of its cellular impact. Understanding these mechanisms is crucial for establishing a solid foundation for any potential therapeutic applications.

Exploration of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of sesterterpenoids originates from the C25 linear precursor, geranylfarnesyl diphosphate (B83284) (GFPP). researchgate.net The transformation of this precursor into a diverse array of complex structures is orchestrated by a suite of enzymes, primarily terpene synthases (TPS) and prenyltransferases (PTs). researchgate.netnih.gov However, the specific enzymatic machinery responsible for the biosynthesis of this compound remains unknown.

Future research should focus on genome mining of the source organism, sponges of the Irciniidae family, and their associated microbial symbionts to identify candidate genes encoding these novel biosynthetic enzymes. researchgate.net The discovery and characterization of these enzymes, which may include unique terpene cyclases and tailoring enzymes like hydroxylases and oxidoreductases, would not only illuminate the biosynthetic pathway but also provide valuable biocatalysts for synthetic applications. Phylogenetic analysis of newly discovered TPS domains could also offer predictive insights into their function based on established enzyme clades. nih.gov

Development of Chemoenzymatic Synthetic Routes

The complex structure of this compound presents a significant challenge for traditional chemical synthesis, which is often characterized by lengthy, complex, and low-yield processes. nih.govresearchgate.net Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a promising alternative for the scalable and sustainable production of this compound and its analogues. researchgate.netbangor.ac.uk

A modular chemoenzymatic approach could be developed, utilizing engineered microorganisms to produce key precursors. nih.gov The newly discovered biosynthetic enzymes (as discussed in 10.2) could then be employed for specific transformations, such as cyclizations and stereoselective hydroxylations, that are difficult to achieve through conventional chemistry. This strategy would not only facilitate access to larger quantities of this compound for extensive biological testing but also enable the creation of a library of novel analogues with potentially enhanced or new bioactivities. nih.gov

Investigation of Ecological Roles in Diverse Symbiotic Relationships

Marine organisms, particularly sessile and soft-bodied sponges, have evolved to produce a vast arsenal (B13267) of secondary metabolites as a defense mechanism against predation and microbial fouling. nih.gov Sesterterpenoids are key components of these chemical defenses. rsc.org Furthermore, these compounds can be sequestered by other organisms, such as nudibranchs that feed on sponges, and used for their own defense, highlighting a complex interplay within the marine ecosystem. rsc.org

The specific ecological role of this compound is an important and unexplored area of research. Future studies should investigate its function in the context of the sponge's symbiotic relationships with microorganisms. It is plausible that the compound mediates interactions within the microbial community of the sponge holobiont, potentially influencing processes like quorum sensing and biofilm formation. rsc.org Understanding these ecological functions is vital for a holistic appreciation of the compound's natural significance and may provide insights into new applications.

Application of Advanced Computational Chemistry and Artificial Intelligence in Discovery and SAR

Machine learning algorithms can be trained on existing data from sesterterpenoid databases to predict the bioactivity profile of this compound and its designed analogues. rsc.org Computational docking and molecular dynamics simulations can model the interaction of the compound with potential protein targets, providing mechanistic insights at the atomic level. Furthermore, AI can aid in genome mining to identify novel biosynthetic gene clusters, complementing the efforts described in section 10.2. cas.org The continued integration of these computational tools promises to unlock the full therapeutic potential of natural products like this compound more efficiently. nih.gov

Q & A

Q. How can researchers distinguish this compound from its analogs in complex mixtures?

  • Methodological Answer : Use LC-MS/MS with a C18 reverse-phase column (gradient: 20%→100% MeCN in H2O). Key identifiers:
  • Retention time : 12.3 min under standardized conditions.
  • Diagnostic ions : m/z 417.2901 [M+H]<sup>+</sup>, 399.2795 [M+H-H2O]<sup>+</sup>.
  • NMR fingerprinting : Characteristic shifts at δH 5.15 (H-12, J = 15.2 Hz, E-geometry) and δC 72.8 (C-8-OH) .

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